molecular formula C7H13N5 B1432065 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine CAS No. 111641-20-4

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Cat. No. B1432065
CAS RN: 111641-20-4
M. Wt: 167.21 g/mol
InChI Key: QLPGXJQFIIUZBP-UHFFFAOYSA-N
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Description

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is a type of organic compound . It is often used as a precursor for pesticides and glyphosate, a broad-spectrum herbicide . It also serves as an organic synthesis reagent .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds has been analyzed in several studies . For example, one study reported the crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione .


Chemical Reactions Analysis

Several studies have analyzed the chemical reactions involving 1,2,4-triazole derivatives . For instance, one study reported the reactions of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds with benzaldehydes to yield the corresponding chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds have been reported in several studies . For example, one study reported that 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including “1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

1,2,3-triazoles, including “1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-triazoles have applications in chemical biology . They are used in the development of various chemotherapeutic agents to kill cancer cells with minimum harmful effect on normal cells .

Antifungal Activity

1,2,4-triazole derivatives, including “1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine”, have been studied for their antifungal activity . The proposed method could be a useful aid to the costly and time-consuming experiments for determining the antifungal activity .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . They are used in the synthesis of various polymers due to their high chemical stability .

Fluorescent Imaging and Materials Science

1,2,3-triazoles are used in fluorescent imaging and materials science . They are used in the development of various imaging agents and materials due to their unique chemical properties .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives has been studied in the context of their potential as anticancer agents . For example, one study reported that certain 1,2,4-triazole derivatives showed promising cytotoxic activity against various human cancer cell lines .

Safety and Hazards

The safety and hazards associated with 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds have been reported in several studies . For example, one study reported that the synthesized compounds exhibited promising activity against Mycobacterium tuberculosis strains and were non-toxic, with selectivity indices >28 .

Future Directions

The future directions for research on 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine and related compounds could include further optimization to obtain novel antimycobacterial agents , as well as the development of more effective and potent anticancer agents .

properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPGXJQFIIUZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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